molecular formula C15H20N2O B7341016 N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide

N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide

Numéro de catalogue: B7341016
Poids moléculaire: 244.33 g/mol
Clé InChI: PHPXEGHPFALRLI-IFVPNFOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide, also known as BIA 10-2474, is a small molecule that has been investigated as a potential therapeutic agent for the treatment of chronic pain. However, the compound gained notoriety after a clinical trial in France resulted in the death of one participant and serious neurological adverse effects in four others. The incident raised concerns about the safety of BIA 10-2474 and highlighted the importance of rigorous preclinical testing before conducting human trials.

Mécanisme D'action

The mechanism of action of N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474 involves binding to the active site of FAAH and blocking its enzymatic activity. This leads to an increase in the levels of endocannabinoids and other lipid signaling molecules, which can activate cannabinoid receptors and other targets in the nervous system. The precise molecular interactions between this compound 10-2474 and FAAH have been studied using X-ray crystallography and other techniques.
Biochemical and physiological effects:
This compound 10-2474 has been shown to produce analgesic and anti-inflammatory effects in preclinical models of pain and inflammation. It has also been investigated for its potential as a treatment for anxiety, depression, and other psychiatric disorders. However, the compound has been associated with off-target effects on other enzymes and receptors, which may contribute to its toxicity and adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474 has several advantages for laboratory experiments, including its high potency and selectivity for FAAH, its long duration of action, and its favorable pharmacokinetic properties. However, the compound also has limitations, including its potential for off-target effects, its toxicity in some animal models, and its poor solubility and stability in aqueous solutions.

Orientations Futures

Despite the controversy surrounding N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474, the compound remains an important tool for investigating the role of FAAH and endocannabinoids in pain and other physiological processes. Future research directions could include the development of safer and more selective FAAH inhibitors, the identification of new targets for lipid signaling molecules, and the investigation of the molecular mechanisms underlying the toxicity of this compound 10-2474. Additionally, more rigorous preclinical testing and safety evaluation will be necessary before any new compounds are tested in human clinical trials.

Méthodes De Synthèse

The synthesis of N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474 involves several steps, including the preparation of key intermediates and the final coupling reaction to form the target molecule. The process has been described in detail in a patent application filed by the original developers of the compound. The method involves the use of various reagents and solvents, and requires careful purification and characterization of the final product.

Applications De Recherche Scientifique

N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474 has been investigated for its potential as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids and other lipid signaling molecules. Inhibition of FAAH has been proposed as a strategy for the treatment of pain, anxiety, and other disorders. This compound 10-2474 was found to be a potent inhibitor of FAAH in vitro and in vivo, with a long duration of action and favorable pharmacokinetic properties.

Propriétés

IUPAC Name

N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10(18)16-12-5-3-6-13(9-12)17-15-7-2-4-11-8-14(11)15/h3,5-6,9,11,14-15,17H,2,4,7-8H2,1H3,(H,16,18)/t11-,14+,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPXEGHPFALRLI-IFVPNFOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2CCCC3C2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)NC2CCC[C@H]3[C@@H]2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.